molecular formula C3H7N3OS B3057359 1,3-Dimethyl-1-nitrosothiourea CAS No. 79645-01-5

1,3-Dimethyl-1-nitrosothiourea

Cat. No. B3057359
CAS RN: 79645-01-5
M. Wt: 133.18 g/mol
InChI Key: IUCMUVKUUCOJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1-nitrosothiourea is a chemical compound with the molecular formula C3H7N3OS and a molecular weight of 133.17 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1-[(methylamino)carbothioyl]-2-oxohydrazine . The InChI code is 1S/C3H7N3OS/c1-4-3(8)6(2)5-7/h1-2H3,(H,4,8) .


Physical And Chemical Properties Analysis

This compound has a density of 1.26g/cm3 . Its boiling point is 154.8ºC at 760 mmHg . The melting point is not available . The flash point is 47.4ºC .

Scientific Research Applications

Antitumor Activity

1,3-Dimethyl-1-nitrosothiourea, and similar compounds, are of interest in the field of cancer research due to their antitumor properties. A study by Colvin et al. (1976) highlights the antitumor activity of chloroethylnitrosoureas, which are related to this compound. These compounds decompose in aqueous solution and generate products believed to be responsible for their antitumor effects, primarily through the formation of chloroethyl carbonium ions or diazonium precursors (Colvin, Brundrett, Cowens, Jardine, & Ludlum, 1976).

Chemical Kinetics and Mechanisms

The study of this compound also extends to the realm of chemical kinetics and reaction mechanisms. For instance, Meijide and Stedman (1988) investigated the nitrosation of NN′-dialkylthioureas, which provides insights into the reaction pathways and kinetics of these types of compounds (Meijide & Stedman, 1988). Similarly, González-Alatorre et al. (2004) conducted a kinetic study of the nitrosation of 1,3-dialkylureas in aqueous-perchloric acid media, exploring the chemical reactivity and structure of these substances (González-Alatorre, Guzmán-Maldonado, Escamilla‐Silva, Lóarca-Piña, & Benítez, 2004).

Genetic and Cytogenetic Effects

Research by Thust et al. (1983) on 1,3-Dimethyl-3-phenyl-1-nitrosourea, a compound structurally similar to this compound, examined its genetic and cytogenetic effects. This compound was found to be genotoxic in various assays, inducing mutations and chromosomal damage, which provides a framework for understanding the mutagenic potential of related nitrosoureas (Thust, Mendel, Kaina, & Braun, 1983).

Safety and Hazards

The safety information for 1,3-Dimethyl-1-nitrosothiourea indicates that it is dangerous . The hazard statements include H301 and H350 . The precautionary statements include P201, P202, P264, P270, P281, P301+P310, P308+P313, P330, P405, and P501 .

properties

IUPAC Name

1,3-dimethyl-1-nitrosothiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3OS/c1-4-3(8)6(2)5-7/h1-2H3,(H,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCMUVKUUCOJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392476
Record name 1,3-dimethyl-1-nitrosothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79645-01-5
Record name NSC44575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-1-nitrosothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1-nitrosothiourea
Reactant of Route 2
1,3-Dimethyl-1-nitrosothiourea
Reactant of Route 3
1,3-Dimethyl-1-nitrosothiourea
Reactant of Route 4
1,3-Dimethyl-1-nitrosothiourea
Reactant of Route 5
1,3-Dimethyl-1-nitrosothiourea
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-1-nitrosothiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.